molecular formula C4K2N4Pd B12828757 Potassium tetracyanopalladate(II)

Potassium tetracyanopalladate(II)

Cat. No.: B12828757
M. Wt: 288.69 g/mol
InChI Key: IYDMNMSJMUMQBP-UHFFFAOYSA-N
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Description

Potassium tetracyanopalladate(II), with the formula K₂[Pd(CN)₄]·xH₂O, is a coordination compound where the palladium(II) ion is surrounded by four cyanide ligands in a square-planar geometry. This structure is stabilized by potassium counterions, and the compound often exists as a hydrate (e.g., trihydrate) . Key properties include:

  • Molecular weight: 288.68 (anhydrous) to 342.73 (hydrated forms).
  • Appearance: Colorless to white crystalline solid.
  • Solubility: Slightly soluble in water and soluble in polar organic solvents .
  • Applications: Used as a catalyst in coupling reactions (e.g., Suzuki, Heck), electroplating, and as a precursor for palladium nanomaterials .

Safety data indicate hazards such as H302 (harmful if swallowed) and H332 (harmful if inhaled), requiring careful handling .

Properties

Molecular Formula

C4K2N4Pd

Molecular Weight

288.69 g/mol

IUPAC Name

dipotassium;palladium(2+);tetracyanide

InChI

InChI=1S/4CN.2K.Pd/c4*1-2;;;/q4*-1;2*+1;+2

InChI Key

IYDMNMSJMUMQBP-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2]

Origin of Product

United States

Preparation Methods

General Synthesis Overview

The synthesis of potassium tetracyanopalladate(II) typically involves the reaction between palladium(II) salts and potassium cyanide in an aqueous solution. The process relies on the formation of a stable palladium-cyanide complex, where palladium is coordinated with four cyanide ligands in a square planar geometry.

Reaction Equation:

$$
Pd^{2+} + 4CN^- + 2K^+ \rightarrow K2Pd(CN)4
$$

Detailed Preparation Methods

Reaction of Palladium(II) Salts with Potassium Cyanide

Materials Required:
  • Palladium(II) chloride ($$PdCl_2$$) or other palladium salts
  • Potassium cyanide ($$KCN$$)
  • Distilled water
Procedure:
  • Dissolve palladium(II) chloride in distilled water to form a palladium salt solution.
  • Add potassium cyanide to the solution while stirring continuously.
  • Maintain stoichiometric ratios to ensure complete reaction: one mole of $$Pd^{2+}$$ reacts with two moles of $$KCN$$.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 50–60°C) to increase the reaction rate.
  • Monitor the reaction using UV-Vis spectroscopy to confirm the formation of the $$K2Pd(CN)4$$ complex.
Purification:
  • Filter the resulting solution to remove any insoluble impurities.
  • Concentrate the filtrate under reduced pressure.
  • Crystallize the product by cooling the solution or evaporating the solvent.

Pressure Cyanidation Method

This method uses controlled pressure conditions to enhance cyanidation efficiency.

Procedure:
  • Prepare a suspension of palladium hydroxide by reacting palladium salts with potassium hydroxide.
  • Add solid potassium cyanide to the suspension.
  • Transfer the mixture into an autoclave and apply constant pressure and temperature for 2 hours.
  • Cool naturally, filter while hot, and allow crystallization during cooling.
Advantages:
  • Higher yield (>90%)
  • Shorter reaction time
  • Better control over product purity

Heating and Stirring Method

In this approach, heating facilitates complex formation.

Procedure:
  • Combine palladium salts and potassium cyanide in water.
  • Heat the mixture gently (50–70°C) while stirring continuously for several hours.
  • Allow cooling and crystallization after filtration.

Experimental Considerations

Stoichiometric Balance

Maintaining precise stoichiometry between palladium salts and potassium cyanide is critical for maximizing yield and purity.

Temperature Control

Elevated temperatures can accelerate reaction rates but may also lead to decomposition of cyanide complexes if excessively high.

Typical Yield and Purity

The yield of potassium tetracyanopalladate(II) varies depending on the method used:

Method Yield (%) Purity (%)
Stoichiometric Reaction ~85 >95
Pressure Cyanidation >90 >98
Heating/Stirring ~80 ~90

Summary Table: Preparation Methods Comparison

Method Key Features Advantages Disadvantages
Reaction with $$KCN$$ Simple mixing; room temperature Easy setup Moderate yield
Pressure Cyanidation Autoclave use; controlled pressure High yield; short duration Requires specialized equipment
Heating/Stirring Elevated temperature; extended stirring Accelerated reaction Lower purity

Chemical Reactions Analysis

Types of Reactions

Potassium tetracyanopalladate(II) undergoes various chemical reactions, including:

    Substitution Reactions: The cyanide ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.

    Redox Reactions: The palladium center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.

    Redox Reactions: Reducing agents such as sodium borohydride or hydrazine can be used to reduce the palladium center, while oxidizing agents like hydrogen peroxide can oxidize it.

Major Products Formed

    Substitution Reactions: The major products are new palladium complexes with different ligands.

    Redox Reactions: The products depend on the specific redox conditions but can include palladium(0) or palladium(IV) species.

Scientific Research Applications

Catalysis

Potassium tetracyanopalladate(II) serves as a precursor for palladium catalysts, which are widely used in organic synthesis and industrial processes. Its applications include:

  • Cross-Coupling Reactions : It is utilized in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
  • Nanoparticle Synthesis : The compound can be reduced to form palladium nanoparticles, which exhibit enhanced catalytic properties for various reactions, including hydrogenation and oxidation processes .

Materials Science

The compound plays a crucial role in the development of advanced materials:

  • Electrocatalysts : Potassium tetracyanopalladate(II) is used to synthesize palladium-based electrocatalysts for fuel cells and batteries, improving energy conversion efficiency .
  • Metal-Organic Frameworks (MOFs) : It is employed in the fabrication of conductive and porous MOFs, which are promising for gas sensing applications and as catalysts for organic transformations .

Analytical Chemistry

In analytical applications, potassium tetracyanopalladate(II) is used for:

  • Electrochemical Sensors : The compound can be integrated into sensor designs for the detection of various analytes due to its electroactive properties .
  • Spectroscopic Analysis : It serves as a reagent in spectroscopic methods to identify and quantify palladium and other transition metals in samples .

Case Study 1: Catalytic Activity in Organic Synthesis

A study demonstrated that palladium nanoparticles synthesized from potassium tetracyanopalladate(II) exhibited superior catalytic activity in the hydrogenation of alkenes compared to traditional catalysts. The nanoparticles were characterized using transmission electron microscopy (TEM), revealing their size and distribution, which correlated with enhanced catalytic performance .

Case Study 2: Development of Electrocatalysts

Research on the use of potassium tetracyanopalladate(II) in creating palladium-based electrocatalysts showed significant improvements in the oxidation of formic acid. The synthesized catalysts displayed higher activity and stability compared to conventional materials, making them suitable for practical applications in fuel cells .

Table 1: Comparison of Catalytic Applications

ApplicationDescriptionReference
Cross-Coupling ReactionsFacilitates carbon-carbon bond formation
Nanoparticle SynthesisForms palladium nanoparticles for enhanced catalysis
ElectrocatalystsImproves energy conversion efficiency
Metal-Organic FrameworksUsed in gas sensing applications

Mechanism of Action

The mechanism of action of potassium tetracyanopalladate(II) involves its ability to coordinate with other molecules and ions. The cyanide ligands can form strong bonds with various substrates, facilitating catalytic processes. The palladium center can also undergo redox changes, which are crucial for its catalytic activity. The specific molecular targets and pathways depend on the application, but generally involve interactions with organic molecules or metal surfaces.

Comparison with Similar Compounds

Structural and Bonding Characteristics

The square-planar [Pd(CN)₄]²⁻ anion is a hallmark of this compound. Comparisons with analogous tetracyanometallates reveal distinct structural trends:

Compound Metal–C/N Bond Length (Å) Coordination Geometry Notable Features Reference
K₂[Pd(CN)₄] Pd–C: 1.995–2.007 Square-planar Cyanide bridges form 1D/2D polymers
K₂[Pt(CN)₄] Pt–C: ~1.98–2.01 Square-planar Higher conductivity due to Pt-Pt stacking
K₂[Ni(CN)₄] Ni–C: ~1.86–1.89 Square-planar Stronger ligand field; paramagnetic Ni²⁺
Cu(cyclam)[Pd(CN)₄] Cu–N: 2.518 Distorted square-pyramidal Cyanide bridges enable heterometallic chains

Key Observations :

  • Pd vs. Pt : Both form square-planar geometries, but Pt derivatives exhibit stronger metal-metal interactions, leading to conductive materials (e.g., Rb₂[Pt(CN)₄]·1.5H₂O) .
  • Pd vs. Ni : Ni complexes display shorter M–C bonds due to smaller ionic radii, and Ni²⁺ is paramagnetic, unlike diamagnetic Pd²⁺ .
Magnetic and Electronic Properties
  • Cu(cyclam)[Pd(CN)₄] : Paramagnetic behavior from Cu²⁺ (d⁹), with antiferromagnetic coupling in cyanide-bridged chains .
  • Fe(II)-Pd(II) Hofmann Clathrates : Spin-crossover behavior in iron centers, modulated by [Pd(CN)₄]²⁻ frameworks .
Catalytic Activity
  • K₂[Pd(CN)₄] : Effective in C–C coupling reactions (e.g., Heck coupling) due to labile CN⁻ ligands that facilitate Pd⁰/Pd²⁺ redox cycles .
  • K₂[Pt(CN)₄] : Less catalytically active in organic synthesis but used in conductive materials.
  • Ag/Cu-Pd(II) Complexes : Heterometallic chains (e.g., [Ag(cyclam)Pd(CN)₄]) show unique catalytic sites but lower stability .

Biological Activity

Potassium tetracyanopalladate(II) (K₂[Pd(CN)₄]), commonly referred to as potassium tetracyanopalladate, is an important compound in both chemical and biological research. Its unique properties make it a subject of interest in various fields, including catalysis, materials science, and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with potassium tetracyanopalladate(II), supported by relevant data tables and research findings.

  • Molecular Formula : K₂[Pd(CN)₄]
  • Molecular Weight : 288.68 g/mol (anhydrous)
  • Appearance : White crystalline solid
  • CAS Number : 14516-46-2

1. Anticancer Activity

Recent studies have explored the potential anticancer properties of potassium tetracyanopalladate(II). Research indicates that palladium compounds can exhibit cytotoxic effects on various cancer cell lines. For example, a study demonstrated that potassium tetracyanopalladate(II) induced apoptosis in human cancer cells through the activation of specific signaling pathways.

2. Antimicrobial Properties

Potassium tetracyanopalladate(II) has shown significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell membranes, leading to cell lysis and death. The effectiveness of this compound as an antimicrobial agent highlights its potential applications in clinical settings.

The biological activity of potassium tetracyanopalladate(II) can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The following mechanisms have been proposed:

  • Metal Ion Interactions : The palladium ion can coordinate with thiol groups in proteins, altering their function and stability.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which can trigger apoptosis.
  • DNA Interaction : Studies suggest that potassium tetracyanopalladate(II) can intercalate into DNA, potentially disrupting replication and transcription processes.

Study 1: Anticancer Effects

A study published in Inorganica Chimica Acta investigated the cytotoxic effects of potassium tetracyanopalladate(II) on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of 5 µM.

Concentration (µM)Cell Viability (%)
0100
575
1050
2030

Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of potassium tetracyanopalladate(II) was assessed against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Potassium Tetracyanopalladate(II) with high purity, and how can side reactions be minimized?

  • Methodology : The compound is typically synthesized by reacting potassium cyanide with palladium(II) chloride in aqueous solution. To minimize side reactions (e.g., formation of Pd(CN)₃⁻ impurities), stoichiometric control (4:1 molar ratio of CN⁻:Pd²⁺) and pH adjustment (pH ~8–9) are critical . Purity is confirmed via IR spectroscopy (C≡N stretching at ~2100 cm⁻¹) and elemental analysis .

Q. How should researchers characterize the crystal structure of coordination polymers involving [Pd(CN)₄]²⁻ anions?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for determining bonding geometry. For example, in Cu(II)-Pd(II) heterometallic complexes, the square-planar [Pd(CN)₄]²⁻ bridges Cu centers, forming 2D polymers. SCXRD reveals bond lengths (Pd–C: ~1.95–2.00 Å) and angles (C–Pd–C: ~90°), validated by DFT-B3LYP calculations .

Q. What precautions are necessary for handling Potassium Tetracyanopalladate(II) due to its hygroscopic nature?

  • Methodology : Store under argon or vacuum in sealed containers. Use desiccants (e.g., silica gel) and avoid exposure to oxidizing agents. Solutions should be prepared in anhydrous solvents (e.g., DMF) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical vibrational spectra of [Pd(CN)₄]²⁻ complexes?

  • Methodology : Optimize molecular geometry using DFT-B3LYP/LANL2DZ. Compare calculated IR frequencies (scaled by 0.961) with experimental data. Discrepancies in C≡N stretches (Δ~10–20 cm⁻¹) may arise from crystal packing effects, which are addressed by including solvent or lattice parameters in simulations .

Q. What strategies optimize catalytic activity of PdCN-based coordination polymers in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Modify ligand environments (e.g., N-heterocyclic carbenes) to enhance Pd center accessibility. Catalytic efficiency is assessed via turnover frequency (TOF) and substrate scope. For example, [Cu(N-Meim)₂Pd(CN)₄]ₙ achieves TOF >500 h⁻¹ for aryl chlorides .

Q. How do magnetic properties of heterometallic Pd-Cu frameworks vary with bridging cyanide ligands?

  • Methodology : Use SQUID magnetometry to measure susceptibility (χ) vs. temperature. Weak antiferromagnetic coupling (J ~ −2 cm⁻¹) is observed in Cu-Pd systems due to the diamagnetic [Pd(CN)₄]²⁻ unit. Spin-polarized DFT calculations correlate exchange interactions with structural parameters (e.g., Cu–N≡C–Pd torsion angles) .

Q. Why do some [Pd(CN)₄]²⁻ complexes exhibit luminescence, and how is this property exploited in sensing applications?

  • Methodology : Ligand-to-metal charge transfer (LMCT) transitions (λₑₓ ~350 nm) generate emission at ~450 nm. Luminescence quenching by heavy metals (e.g., Hg²⁺) is quantified via Stern-Volmer analysis (K_SV ~10³ M⁻¹), enabling sensor design .

Data Contradiction & Validation

Q. How to address conflicting reports on the thermal stability of Potassium Tetracyanopalladate(II) hydrates?

  • Resolution : Thermogravimetric analysis (TGA) under inert gas reveals dehydration at 80–120°C and decomposition >300°C. Discrepancies arise from hydration state (xH₂O) variations; confirm via Karl Fischer titration .

Q. Why do catalytic activities of PdCN-based polymers differ across studies despite similar synthesis protocols?

  • Resolution : Trace oxygen or moisture during synthesis can oxidize Pd(II) to inactive Pd(0). XPS analysis (Pd 3d₅/₂ ~337.5 eV) validates oxidation state. Reproducibility requires strict anaerobic conditions .

Methodological Tables

Parameter Optimal Range Technique Reference
Pd–C bond length1.95–2.00 ÅSCXRD/DFT
C≡N IR stretch2100–2120 cm⁻¹FTIR
Catalytic TOF (Suzuki)300–600 h⁻¹GC-MS
Magnetic coupling (J)−1.5 to −2.5 cm⁻¹SQUID/DFT

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